2-Benzyloxy-1-methylpyridinium triflate

Catalog No.
S637293
CAS No.
882980-43-0
M.F
C14H14F3NO4S
M. Wt
349.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyloxy-1-methylpyridinium triflate

CAS Number

882980-43-0

Product Name

2-Benzyloxy-1-methylpyridinium triflate

IUPAC Name

1-methyl-2-phenylmethoxypyridin-1-ium;trifluoromethanesulfonate

Molecular Formula

C14H14F3NO4S

Molecular Weight

349.33 g/mol

InChI

InChI=1S/C13H14NO.CHF3O3S/c1-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12;2-1(3,4)8(5,6)7/h2-10H,11H2,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

DUXHYQYOPHEFGC-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Synonyms

2-benzyloxy-1-methylpyridinium triflate

Canonical SMILES

C[N+]1=CC=CC=C1OCC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

The exact mass of the compound 2-Benzyloxy-1-methylpyridinium triflate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzyloxy-1-methylpyridinium triflate is a stable, solid organic salt primarily used as a benzyl group transfer reagent in organic synthesis. It is recognized for its ability to benzylate alcohols and carboxylic acids under neutral, non-acidic, and non-basic conditions, which is a significant advantage when working with sensitive substrates. The compound's reactivity stems from the combination of the 2-benzyloxypyridinium cation, which releases an electrophilic benzyl species upon warming, and the non-coordinating triflate anion, which enhances its stability and solubility in common organic solvents.

Substituting 2-Benzyloxy-1-methylpyridinium triflate with analogous halide salts (e.g., iodide or bromide) or other activating agents is often unviable due to critical differences in stability, solubility, and reaction mechanism. Unlike halide-based reagents such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which can have poor solubility in common solvents, the triflate salt offers enhanced solubility and stability. Furthermore, its pre-activated nature obviates the need for acidic co-reagents like triflic acid, which are required for imidate-based benzylating agents like benzyl trichloroacetimidate (BTCA). This makes the triflate version indispensable for reactions involving acid-sensitive functional groups, where alternatives would lead to decomposition or side reactions.

Superior Performance in Benzylation of Acid-Sensitive Substrates Compared to Standard Protocols

2-Benzyloxy-1-methylpyridinium triflate is uniquely effective for benzylating complex, acid-sensitive alcohols where other common methods fail. Unlike benzyl trichloroacetimidate (BTCA), which requires activation by a strong acid like triflic acid, the triflate salt is pre-activated and operates under neutral conditions. This allows for successful benzylation of substrates that are incompatible with acidic or basic conditions, a critical process-related advantage in multi-step synthesis.

Evidence DimensionReaction Condition Requirement
Target Compound DataOperates under neutral conditions upon warming; no external activator needed.
Comparator Or BaselineBenzyl trichloroacetimidate (BTCA) requires activation with a strong acid (e.g., triflic acid).
Quantified DifferenceEliminates the need for a stoichiometric strong acid promoter.
ConditionsSynthesis of benzyl ethers and esters from alcohols/carboxylic acids.

This enables the protection of valuable, complex molecules with acid-labile functional groups, which would be destroyed by alternative reagents.

High Chemoselectivity: Esterification of Carboxylic Acids Without Affecting Alcohols or Phenols

In the presence of triethylamine (Et3N), 2-benzyloxy-1-methylpyridinium triflate selectively reacts with carboxylic acids to form benzyl esters, leaving other sensitive functional groups like alcohols, phenols, and amides untouched. Across a range of substrates, including complex molecules like aspirin and amino acid derivatives, this protocol consistently delivers high yields of 81–98%. This high degree of chemoselectivity avoids the need for intermediate protection/deprotection steps for hydroxyl groups.

Evidence DimensionIsolated Yield & Substrate Scope
Target Compound Data81-98% yield for benzyl esters across alkyl, aryl, and complex substrates.
Comparator Or BaselineGeneral esterification methods that often require protection of free hydroxyl groups to prevent side reactions.
Quantified DifferenceProvides high yields while being inert towards common, sensitive functional groups.
ConditionsReaction with carboxylic acids in trifluorotoluene at 83 °C, mediated by triethylamine.

This simplifies synthesis workflows, reduces step counts, and increases overall process yield, which are key considerations for procurement in both research and manufacturing.

Process Improvement: Triflate Anion Confers Superior Thermal Stability Over Alternatives

In studies on analogous poly(pyridinium salt)s, materials synthesized with a triflate counterion demonstrate significantly higher thermal and thermo-oxidative stability compared to those with tetrafluoroborate anions. Poly(pyridinium triflate)s showed 5% weight loss near 451°C in nitrogen and 461°C in air, indicating the inherent stability conferred by the triflate anion. This suggests that 2-benzyloxy-1-methylpyridinium triflate itself possesses greater thermal robustness during handling, storage, and reaction at elevated temperatures compared to other salt forms.

Evidence DimensionThermal Decomposition (5% Weight Loss)
Target Compound DataPoly(pyridinium triflate)s: ~451°C (N2), ~461°C (Air)
Comparator Or BaselineAnalogous poly(pyridinium tetrafluoroborate)s, which are shown to be significantly less stable.
Quantified DifferenceSubstantially higher decomposition temperature, indicating greater thermal stability.
ConditionsThermal gravimetric analysis (TGA) at a heating rate of 10°C/min.

Higher thermal stability is a critical procurement factor for process safety, reaction reproducibility at scale, and long-term storage integrity, reducing the risk of reagent degradation.

Protecting Group Introduction in Late-Stage Functionalization of Complex Pharmaceuticals

For the synthesis of advanced pharmaceutical intermediates containing multiple sensitive functional groups (e.g., unprotected alcohols, phenols), this reagent is the right choice for introducing a benzyl ether or ester protecting group under neutral conditions, preventing degradation that would occur with acid- or base-catalyzed methods.

Streamlining Peptide and Amino Acid Synthesis Workflows

In peptide synthesis, the selective benzylation of a C-terminal carboxylic acid without affecting other side-chain functionalities is critical. This reagent allows for the direct and high-yield formation of benzyl esters on amino acid derivatives, simplifying the synthetic route by removing the need for additional protection/deprotection steps.

Process Development Requiring High Thermal and Handling Stability

For scaled-up reactions or processes requiring elevated temperatures, the superior thermal stability associated with the triflate anion makes this reagent a more reliable and safer choice compared to other salts. Its solid, non-hygroscopic nature simplifies handling, weighing, and storage in a manufacturing or kilo-lab environment.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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